molecular formula C18H22N3Na3O4 B3844128 Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate

Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate

Cat. No.: B3844128
M. Wt: 413.4 g/mol
InChI Key: ZMOCJRVBERCSCV-UHFFFAOYSA-K
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Description

Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate is a complex organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate typically involves multi-step organic reactions. One common method includes the reaction of 3-(diethylaminomethyl)-4-ethoxybenzyl chloride with pyrimidine-2,4,6-triol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share a similar pyrimidine core structure.

    Aminomethyl Substituted Compounds: Compounds like 3-(aminomethyl)-4-ethoxybenzyl derivatives have structural similarities.

Uniqueness

Its distinct chemical properties and reactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4.3Na/c1-4-21(5-2)11-13-9-12(7-8-15(13)25-6-3)10-14-16(22)19-18(24)20-17(14)23;;;/h7-9H,4-6,10-11H2,1-3H3,(H3,19,20,22,23,24);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOCJRVBERCSCV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)CC2=C(N=C(N=C2[O-])[O-])[O-])OCC.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N3Na3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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